molecular formula C25H21FN4O2S B2542589 1-(4-(2-fluorobenzamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide CAS No. 1251690-24-0

1-(4-(2-fluorobenzamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

Cat. No. B2542589
CAS RN: 1251690-24-0
M. Wt: 460.53
InChI Key: GLSOKJXFNDKVAL-UHFFFAOYSA-N
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Description

The compound "1-(4-(2-fluorobenzamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements. The benzimidazole core is a common feature in many biologically active compounds, and the presence of fluorine and a sulfide moiety may enhance its interaction with biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and biological evaluation of structurally related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related benzimidazole derivatives typically involves multi-step reactions, starting with the formation of the core benzimidazole ring followed by various functionalization reactions. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters involves the creation of the benzimidazole ring and subsequent substitution at various positions to enhance biological activity . Similarly, the synthesis of N-substituted imidazolylbenzamides includes the attachment of different substituents to the imidazole ring to modulate electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the crystal structure analysis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate revealed a monoclinic system with intermolecular hydrogen bonds, which could influence its anticancer activity . The compound of interest, with its benzimidazole core and specific substituents, would likely exhibit a unique three-dimensional structure that could be analyzed using similar crystallographic techniques to understand its interaction with biological targets.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, which can be used to further modify their structure and enhance their biological properties. The papers provided do not detail specific reactions for the compound , but they do describe the functionalization of benzimidazole cores, such as acyl chlorination and coupling reactions, to create novel benzamides with anticancer activity . These reactions are indicative of the chemical versatility of benzimidazole derivatives and suggest that the compound could be similarly modified to tailor its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of fluorine atoms and sulfur-containing groups can significantly affect these properties. For example, the introduction of a fluorine atom can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes . The methylthio group in the compound of interest could also contribute to its binding affinity and selectivity towards certain biological targets. However, specific physical and chemical properties of the compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Approaches

    Research has demonstrated diverse synthetic routes to create compounds with similar structural features, emphasizing the versatility and adaptability of these chemical frameworks for various applications. For instance, the palladium iodide-catalyzed oxidative carbonylation of 2-alkynylbenzamides, depending on external nucleophiles and reaction conditions, can lead to different products, showcasing the synthetic flexibility of such compounds (Mancuso et al., 2014).

  • Crystal Structure and DFT Studies

    The detailed structural analysis through X-ray crystallography and Density Functional Theory (DFT) calculations provides a deeper understanding of the molecular geometry, electronic structure, and intermolecular interactions of these compounds, which are crucial for their potential applications in material science and drug design (Kumar et al., 2020).

Biological Activities

  • Antimycobacterial Properties

    Some derivatives have been evaluated for their antimycobacterial activities, offering potential avenues for the development of new therapeutic agents against tuberculosis and other mycobacterial infections (Richter et al., 2022).

  • Anticancer Activities

    Certain compounds exhibit promising anticancer activities, which could lead to the development of novel chemotherapeutic agents. The investigation of their mode of action and efficacy against different cancer cell lines contributes to the broader field of anticancer drug research (Kumar et al., 2020).

properties

IUPAC Name

1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c1-33-20-6-4-5-19(13-20)29-25(32)23-15-30(16-27-23)14-17-9-11-18(12-10-17)28-24(31)21-7-2-3-8-22(21)26/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSOKJXFNDKVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-fluorobenzamido)benzyl)-N-(3-(methylthio)phenyl)-1H-imidazole-4-carboxamide

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